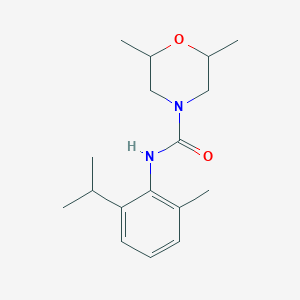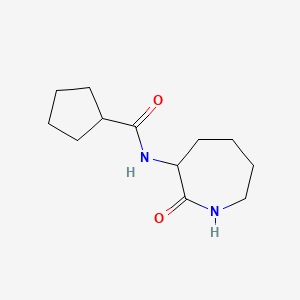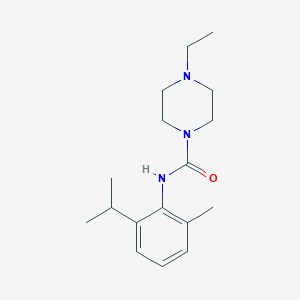
4-ethyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its abbreviated name, EPPC, and has been found to have a range of interesting properties that make it a valuable tool for researchers in various fields.
Mécanisme D'action
EPPC exerts its effects by binding to the 5-HT7 receptor and blocking its activity. This receptor is involved in the regulation of various neurotransmitters, including serotonin, and plays an important role in a range of physiological processes, including sleep, mood, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EPPC are still being studied, but early research suggests that this compound may have a range of interesting effects on various systems in the body. For example, EPPC has been found to reduce the activity of certain enzymes involved in the metabolism of neurotransmitters, which may have implications for the treatment of certain psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EPPC in lab experiments is its high potency and selectivity for the 5-HT7 receptor. This makes it a valuable tool for studying the function of this receptor and its role in various physiological processes. However, one limitation of using EPPC is that it may have off-target effects on other receptors, which could complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on EPPC. One promising area of study involves the use of this compound as a tool for developing new treatments for psychiatric disorders that involve dysfunction of the 5-HT7 receptor. Additionally, further research is needed to fully understand the biochemical and physiological effects of EPPC and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of EPPC typically involves a multi-step process that begins with the reaction of 2-methyl-6-propan-2-ylphenol with ethyl chloroformate to form the corresponding ethyl ester. This ester is then reacted with piperazine to form the desired carboxamide product. The final compound is typically purified through a combination of chromatography and recrystallization techniques.
Applications De Recherche Scientifique
EPPC has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of EPPC as a tool for studying the function of certain receptors in the brain. Specifically, EPPC has been found to be a potent and selective antagonist of the 5-HT7 receptor, which is involved in a range of important physiological processes.
Propriétés
IUPAC Name |
4-ethyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-5-19-9-11-20(12-10-19)17(21)18-16-14(4)7-6-8-15(16)13(2)3/h6-8,13H,5,9-12H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGBPNWNBJBZGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=C(C=CC=C2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

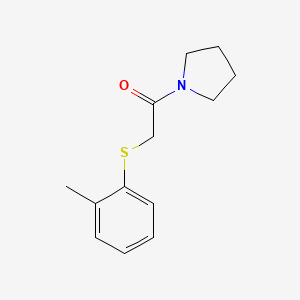
![[2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7512760.png)

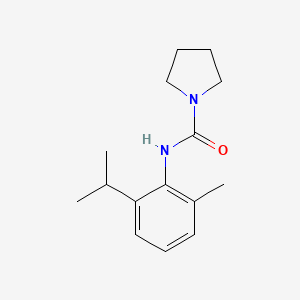

![N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512783.png)

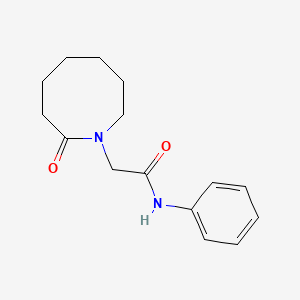
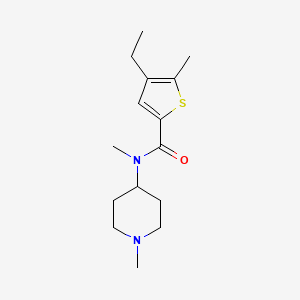
![N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512813.png)

